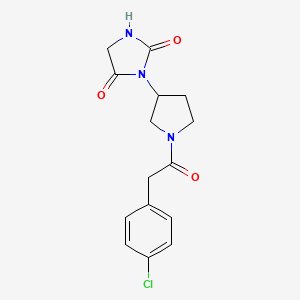

3-(1-(2-(4-Chlorophenyl)acetyl)pyrrolidin-3-yl)imidazolidine-2,4-dione

Beschreibung

Eigenschaften

IUPAC Name |

3-[1-[2-(4-chlorophenyl)acetyl]pyrrolidin-3-yl]imidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClN3O3/c16-11-3-1-10(2-4-11)7-13(20)18-6-5-12(9-18)19-14(21)8-17-15(19)22/h1-4,12H,5-9H2,(H,17,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCTVOSJRVNYTJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C(=O)CNC2=O)C(=O)CC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(2-(4-Chlorophenyl)acetyl)pyrrolidin-3-yl)imidazolidine-2,4-dione typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a 4-chlorophenylacetyl chloride and a pyrrolidine derivative.

Introduction of the Imidazolidine-2,4-dione Moiety: This step involves the reaction of the intermediate with an appropriate reagent, such as urea or a urea derivative, under controlled conditions to form the imidazolidine-2,4-dione ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

3-(1-(2-(4-Chlorophenyl)acetyl)pyrrolidin-3-yl)imidazolidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

3-(1-(2-(4-Chlorophenyl)acetyl)pyrrolidin-3-yl)imidazolidine-2,4-dione is a complex organic compound with potential applications in various scientific research fields, particularly in medicinal chemistry and pharmacology. The following sections detail its applications, supported by relevant data and case studies.

Medicinal Chemistry

The compound has been explored for its potential as a pharmaceutical agent due to its structural characteristics that may influence biological activity. The imidazolidine and pyrrolidine moieties are known to enhance solubility and bioavailability, which are crucial for drug development.

Case Study: PDE9 Inhibition

Research has indicated that compounds with similar structures can act as inhibitors of phosphodiesterase 9 (PDE9), which is associated with neurodegenerative diseases. For instance, a patent describes PDE9 inhibitors featuring an imidazolidine backbone that could be adapted to include the structure of this compound for therapeutic applications in treating cognitive impairments linked to Alzheimer's disease .

Targeted Protein Degradation

Another promising application is in the development of PROTACs (Proteolysis Targeting Chimeras), which utilize small molecules to induce targeted degradation of specific proteins. The unique structure of the compound may allow it to be integrated into PROTAC designs aimed at degrading proteins involved in cancer progression .

Research Findings

Recent studies have shown that small molecules with imidazolidine cores can effectively enhance the degradation of target proteins, potentially leading to novel cancer therapies. The incorporation of the pyrrolidine ring may improve the stability and efficacy of these compounds .

Anticancer Activity

The compound may also exhibit anticancer properties through mechanisms involving apoptosis induction and cell cycle arrest. Compounds with similar functionalities have been reported to inhibit tumor growth in preclinical models.

Experimental Evidence

In vitro studies have demonstrated that derivatives of imidazolidine compounds can significantly reduce cell viability in various cancer cell lines, suggesting that this compound could be further investigated for its anticancer potential .

Data Tables

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Development of PDE9 inhibitors |

| Targeted Protein Degradation | PROTACs for cancer therapy |

| Anticancer Activity | Induction of apoptosis in cancer cells |

Wirkmechanismus

The mechanism of action of 3-(1-(2-(4-Chlorophenyl)acetyl)pyrrolidin-3-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Pyrrolidinone Derivatives: These compounds share the pyrrolidine ring and have similar biological activities.

Imidazolidine Derivatives: Compounds with the imidazolidine-2,4-dione moiety are also of interest due to their diverse applications.

Uniqueness

3-(1-(2-(4-Chlorophenyl)acetyl)pyrrolidin-3-yl)imidazolidine-2,4-dione is unique due to the combination of its structural features, which confer specific chemical and biological properties not found in other compounds. This uniqueness makes it a valuable compound for further research and development.

Biologische Aktivität

The compound 3-(1-(2-(4-Chlorophenyl)acetyl)pyrrolidin-3-yl)imidazolidine-2,4-dione , a derivative of imidazolidine, has garnered attention due to its potential biological activity. This article explores its pharmacological properties, including antitumor, anti-inflammatory, and antibacterial activities, alongside research findings and case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C₁₃H₁₄ClN₃O₂

- Molecular Weight : 283.72 g/mol

The compound features a pyrrolidine ring attached to an imidazolidine dione structure, with a 4-chlorophenyl acetyl group that may contribute to its biological activity.

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor properties. For example, derivatives containing chlorophenyl groups have shown inhibitory effects on various cancer cell lines.

- Study Findings : A study demonstrated that chlorophenyl-substituted compounds effectively inhibited the growth of MCF-7 and MDA-MB-231 breast cancer cells, with IC50 values indicating potent cytotoxicity .

Anti-inflammatory Activity

The anti-inflammatory potential of imidazolidine derivatives has been documented in several studies. The mechanism often involves the inhibition of pro-inflammatory cytokines.

- Case Study : A compound structurally related to our target was shown to reduce TNF-alpha levels in vitro, indicating potential for treating inflammatory diseases .

Antibacterial Activity

The antibacterial properties of similar compounds have been explored extensively. The presence of the chlorophenyl group is often associated with enhanced antibacterial efficacy.

- Research Insights : Studies have reported that pyrazole derivatives exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The incorporation of chlorophenyl moieties has been linked to improved activity against resistant strains .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for predicting the biological activity of new compounds. The presence of electron-withdrawing groups like chlorine enhances the reactivity and binding affinity towards biological targets.

- Binding Studies : Docking studies have illustrated that the compound interacts favorably with active sites of enzymes involved in cancer proliferation and inflammation .

In Vivo Studies

In vivo evaluations are essential for confirming the therapeutic potential observed in vitro. Preliminary studies on related compounds suggest promising results in animal models for both tumor growth inhibition and anti-inflammatory responses.

Data Summary

Q & A

Q. Primary Techniques :

- NMR Spectroscopy : H and C NMR to confirm backbone structure and substituent positions (e.g., pyrrolidine protons at δ 2.5–3.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H] ~418 g/mol) .

- IR Spectroscopy : Identify carbonyl stretches (imidazolidine-dione C=O at ~1700–1750 cm) .

Purity Assessment : HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) and elemental analysis .

Advanced: How can synthetic yield be optimized while minimizing byproducts?

Q. Methodological Strategies :

- Catalyst Screening : Use Lewis acids (e.g., MgO) or bases (e.g., KCO) to enhance reaction efficiency in acylation steps .

- Stepwise Monitoring : Employ TLC at each stage to isolate intermediates and adjust stoichiometry .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility during coupling reactions .

- Purification Techniques : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to isolate high-purity product .

Advanced: How should researchers address contradictions in reported biological activity data?

Q. Analytical Framework :

Assay Standardization : Compare studies using identical cell lines (e.g., HEK-293 for receptor binding) and endpoint measurements (e.g., IC) .

Structural Analog Analysis : Evaluate activity trends in analogs (e.g., fluorophenyl vs. chlorophenyl derivatives) to identify pharmacophores .

Meta-Analysis : Apply statistical tools (e.g., ANOVA) to reconcile variability in enzymatic inhibition assays across labs .

Advanced: What computational approaches predict the compound’s interaction with biological targets?

Q. In Silico Methods :

- Molecular Docking : Use AutoDock Vina to model binding to enzymes (e.g., cyclooxygenase-2) based on pyrrolidine-acetyl group flexibility .

- Molecular Dynamics (MD) : Simulate stability of ligand-receptor complexes over 100 ns to assess binding affinity .

- QSAR Modeling : Corlate substituent electronic properties (e.g., Cl logP) with activity data from analogs .

Advanced: How to evaluate environmental stability and degradation pathways?

Q. Experimental Design :

Abiotic Studies : Expose the compound to UV light (λ = 254 nm) and varying pH (3–10) to track hydrolysis/photolysis products via LC-MS .

Biotic Degradation : Incubate with soil microbiota and monitor metabolite formation (e.g., chlorophenylacetic acid) using GC-MS .

Partitioning Analysis : Measure octanol-water coefficients (logK) to predict bioaccumulation potential .

Advanced: What strategies validate the compound’s mechanism of action in complex biological systems?

Q. Multidisciplinary Approaches :

- Knockout Models : Use CRISPR-edited cell lines to confirm target specificity (e.g., prostaglandin synthase inhibition) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics with purified enzymes .

- Metabolomics : Profile changes in cellular pathways (e.g., arachidonic acid metabolism) via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.